N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide
Overview
Description
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide is a useful research compound. Its molecular formula is C26H26ClN3O2 and its molecular weight is 448.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-phenylpropanamide is 447.1713548 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Structure Analysis
- The study by Demir et al. (2016) focuses on the synthesis and characterization of a related compound using X-ray diffraction, IR, NMR, and UV–Vis spectra. The research explores the compound's optimized molecular structure, vibrational frequencies, and chemical shifts using DFT calculations. This highlights the compound's potential for studying molecular interactions and structural analysis in materials science (Demir, Sarıoğlu, Güler, Dege, & Sönmez, 2016).
Pharmacological Applications
- Norman et al. (1996) investigated substituted benzamide derivatives as potential antipsychotic agents. The study evaluated the compound's binding to dopamine and serotonin receptors, indicating its significance in developing new neuroleptic medications (Norman, Rigdon, Hall, & Navas, 1996).
- Sugimoto et al. (1990) synthesized and evaluated 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase activity, revealing potential applications in treating dementia (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Materials Science and Engineering
- Li et al. (2020) designed a novel amine monomer for fabricating nanofiltration membranes, demonstrating the compound's utility in enhancing water purification technologies (Li, Wu, Wang, & Hu, 2020).
Anticancer Research
- Ravinaik et al. (2021) designed and synthesized benzamide derivatives to evaluate their anticancer activity against various cancer cell lines, indicating the compound's therapeutic potential in oncology (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Studies
- Ighilahriz-Boubchir et al. (2017) explored the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives for their antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Ighilahriz-Boubchir, Boutemeur-Kheddis, Rabia, Makhloufi-Chebli, Hamdi, & Silva, 2017).
Properties
IUPAC Name |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O2/c27-23-19-22(28-25(31)14-11-20-7-3-1-4-8-20)12-13-24(23)29-15-17-30(18-16-29)26(32)21-9-5-2-6-10-21/h1-10,12-13,19H,11,14-18H2,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCMKOUSKLRKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)Cl)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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